N-(2-methylbenzyl)benzamide
Overview
Description
N-(2-methylbenzyl)benzamide, also known as o-tolylbenzamide, is a chemical compound with the molecular formula C15H15NO. It is a white crystalline solid that is soluble in organic solvents and is widely used in scientific research.
Scientific Research Applications
Crystal Structure and Synthesis
- N-(2-methylbenzyl)benzamide and its derivatives have been studied for their synthesis and crystal structure. Goel et al. (2017) discuss the synthesis of N-(4-methylbenzyl)benzamide, detailing the crystal structure and properties like photoluminescence and dielectric measurements, suggesting potential for multifunctional optical and piezoelectric crystals (Goel et al., 2017).
- Luo and Huang (2004) present the solid-phase synthesis of N-p-Methylbenzyl benzamide and its crystal structure, revealing the presence of intermolecular hydrogen bonds (Luo & Huang, 2004).
Biochemical Applications
- The biochemical applications of benzamide derivatives are diverse. Clayden et al. (2003) describe using stereospecific lithiation of N-α-methylbenzyl benzamides for synthesizing isoindolinones, highlighting their potential in organic synthesis (Clayden et al., 2003).
- Ohashi et al. (1978) explored N-[(N-nitrosobenzylamino) methyl] benzamide as a benzylating agent in various chemical reactions, indicating its utility in synthetic chemistry (Ohashi et al., 1978).
Pharmaceutical Research
- The potential of benzamide derivatives in pharmaceutical research is highlighted by Sánchez-Roa et al. (1989), who studied a novel benzamide, Spectramide, as a selective dopamine-D2 receptor antagonist, indicating its usefulness in neurological studies (Sánchez-Roa et al., 1989).
Anticonvulsant Effects
- Clark et al. (1984) evaluated 4-aminobenzamides, including benzamide derivatives, for their anticonvulsant effects, demonstrating their potential in treating seizures (Clark et al., 1984).
Anticancer Research
- Youssef et al. (2020) synthesized N-alkyl-2-(substitutedbenzamido) benzamides and tested their cytotoxic activities against cancer cell lines, suggesting their potential as anticancer agents (Youssef et al., 2020).
Molecular Imaging and Diagnosis
- Mach et al. (1993) discussed the use of radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging, demonstrating their application in medical diagnostics (Mach et al., 1993).
Antibacterial and Antioxidant Studies
- Yakan et al. (2020) synthesized novel benzamide compounds and evaluated their antioxidant and antibacterial activities, indicating their potential in these areas (Yakan et al., 2020).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)11-16-15(17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAIOZJXQPRJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355026 | |
Record name | N-(2-Methyl-benzyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125552-98-9 | |
Record name | N-(2-Methyl-benzyl)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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